molecular formula C12H11NO3 B11808035 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11808035
M. Wt: 217.22 g/mol
InChI Key: URBIPDRCIKSANY-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyrrole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and carboxylation steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: can be compared with other similar compounds, such as:

    5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the methoxy group, which can affect its binding affinity and reactivity.

    5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: The position of the methoxy group can influence the compound’s properties and interactions.

    5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid: The hydroxy group can introduce different hydrogen bonding capabilities compared to the methoxy group.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

URBIPDRCIKSANY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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